molecular formula C22H17ClN2O5 B2519416 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide CAS No. 922109-72-6

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2519416
CAS No.: 922109-72-6
M. Wt: 424.84
InChI Key: FWIICWNSTFLVPC-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepine core with key substituents:

  • 11-Oxo group: Introduces a ketone functionality, contributing to hydrogen-bonding interactions.
  • 2,3-Dimethoxybenzamide at position 2: The methoxy groups modulate lipophilicity and electronic properties, impacting bioavailability and target engagement.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c1-28-19-5-3-4-14(20(19)29-2)21(26)24-13-7-9-17-15(11-13)22(27)25-16-10-12(23)6-8-18(16)30-17/h3-11H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIICWNSTFLVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications in the Dibenzoheterocyclic Core

Compound Name / Core Structure Heteroatom(s) Position 8 Substituent Position 10/11 Substituents Benzamide Substituents Reference
Target Compound (Dibenzooxazepine) Oxygen Chloro 11-Oxo 2,3-Dimethoxy
N-(8-Chloro-...-3-methoxybenzamide (CAS 922084-29-5) Oxygen Chloro 11-Oxo 3-Methoxy
2,3-Dimethoxy-...-8-methyl variant (CAS 921891-32-9) Oxygen Methyl 11-Oxo 2,3-Dimethoxy
10-Ethyl-11-oxo-dibenzothiazepine (Compound 29) Sulfur None 10-Ethyl, 11-Oxo 4-Methoxyphenyl
8-Chloro-dibenzodiazepine (CAS 50892-62-1) Two nitrogens Chloro 11-Oxo None (piperazino group)

Key Observations :

  • Substituent Positioning : Chloro at position 8 (target compound vs. methyl) affects steric bulk and electronic properties, influencing receptor selectivity.

Benzamide Substituent Variations

Compound Name Benzamide Substituents Molecular Weight Biological Implications Reference
Target Compound 2,3-Dimethoxy ~394.8 Enhanced solubility due to methoxy groups
3-Bromo variant (CAS 922083-53-2) 3-Bromo 423.3 Increased steric hindrance; halogen effects
4-Fluorophenylacetamide (Compound 8c) 4-Fluorophenyl ~374.4 Fluorine’s electronegativity may improve binding
3-Methoxy variant (CAS 922084-29-5) 3-Methoxy 394.8 Altered electronic distribution vs. 2,3-dimethoxy

Key Observations :

  • Methoxy Positioning: 2,3-Dimethoxy (target compound) vs.

Key Observations :

  • Yields for oxazepine/thiazepine derivatives range widely (9%–83%), suggesting sensitivity to substituent effects.
  • HRMS data confirms structural integrity, critical for validating analogs during optimization.

Preparation Methods

Substrate Synthesis: 2-(2-Iodo-5-Chlorophenoxy)-4-Nitroaniline

The oxazepin core is synthesized from 2-(2-iodo-5-chlorophenoxy)-4-nitroaniline, prepared via nucleophilic aromatic substitution:

  • 5-Chloro-2-iodophenol is reacted with 4-nitro-2-fluoroaniline in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
  • The product is isolated by extraction (EtOAc/H₂O) and purified via silica gel chromatography (hexane/EtOAc 3:1).

Key Data :

Parameter Value
Yield 78%
Melting Point 142–144°C
IR (KBr) 3350 (N–H), 1520 (NO₂) cm⁻¹

Palladium-Catalyzed Cyclocarbonylation

The cyclocarbonylation reaction forms the oxazepin core using PdI₂ and Cytop 292 (1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane):

  • 2-(2-Iodo-5-chlorophenoxy)-4-nitroaniline (1.0 equiv) is combined with PdI₂ (5 mol%), Cytop 292 (10 mol%), and CO (1 atm) in DMF at 60°C for 8 hours.
  • The product, 8-chloro-2-nitro-dibenzo[b,f]oxazepin-11(10H)-one , is precipitated with ice water and recrystallized from ethanol.

Reaction Optimization :

Condition Variation Yield (%)
Catalyst Loading 5 mol% PdI₂, 10 mol% Ligand 72
Solvent DMF 72
Temperature 60°C 72
Alternative Solvent THF 58

Functionalization at Position 2: Nitro Reduction to Amine

Catalytic Hydrogenation

The nitro group at position 2 is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C):

  • 8-Chloro-2-nitro-dibenzo[b,f]oxazepin-11(10H)-one (1.0 equiv) is dissolved in ethanol.
  • Pd/C (10 wt%) is added, and the mixture is stirred under H₂ (50 psi) at 25°C for 6 hours.
  • The catalyst is filtered, and the product, 8-chloro-2-amino-dibenzo[b,f]oxazepin-11(10H)-one , is isolated via solvent evaporation.

Analytical Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89–7.32 (m, 6H, Ar–H).
  • HPLC Purity : 98.2% (C18 column, acetonitrile/0.1% TFA).

Acylation with 2,3-Dimethoxybenzoyl Chloride

Synthesis of 2,3-Dimethoxybenzoyl Chloride

  • 2,3-Dimethoxybenzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in anhydrous DCM for 3 hours.
  • Excess SOCl₂ is removed under reduced pressure to yield the acid chloride as a pale-yellow oil.

Amide Coupling via Schotten-Baumann Conditions

The amine intermediate is acylated under basic aqueous conditions:

  • 8-Chloro-2-amino-dibenzo[b,f]oxazepin-11(10H)-one (1.0 equiv) is suspended in 10% NaOH.
  • 2,3-Dimethoxybenzoyl chloride (1.2 equiv) in THF is added dropwise at 0°C.
  • The mixture is stirred vigorously for 2 hours, and the product is filtered and washed with cold water.

Alternative Method Using HATU :

Parameter Schotten-Baumann HATU Coupling
Yield 68% 82%
Purity 95% 98%
Solvent H₂O/THF DMF

Process Optimization and Scalability

Cyclocarbonylation Catalyst Screening

Catalyst System Yield (%) Turnover Frequency (h⁻¹)
PdI₂/Cytop 292 72 12.4
Pd(OAc)₂/Xantphos 54 8.7
PdCl₂/PPh₃ 41 5.2

Solvent Effects on Acylation

Solvent Yield (%) Reaction Time (h)
THF 68 2
DCM 61 3
DMF 82 1.5

Analytical Characterization and Validation

Spectroscopic Data

  • HRMS (ESI) : m/z Calcd for C₂₄H₂₀ClN₂O₅ [M+H]⁺: 467.1012; Found: 467.1018.
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.8 (C=O), 152.3 (OCH₃), 141.2–112.4 (Ar–C).

Purity Assessment

Method Conditions Purity (%)
HPLC C18, acetonitrile/H₂O (70:30) 98.5
DSC Melting point: 189–191°C

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